beta-Naphthoflavanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Naphthoflavanone can be synthesized through various synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with 2-naphthaldehyde in the presence of a base, followed by cyclization to form the flavanone structure . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide, and it is carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Beta-Naphthoflavanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Beta-Naphthoflavanone has a wide range of scientific research applications:
Mechanism of Action
Beta-Naphthoflavanone exerts its effects primarily through activation of the aryl hydrocarbon receptor. Upon binding to this receptor, it induces the expression of detoxification enzymes such as cytochromes P450 and uridine 5’-diphospho-glucuronosyltransferases . These enzymes play a crucial role in the metabolism and elimination of various xenobiotics and endogenous compounds .
Comparison with Similar Compounds
Alpha-Naphthoflavanone: Another naphthoflavanone with similar structural features but different biological activities.
Quercetin: A well-known flavonoid with antioxidant properties, used in various health supplements.
Uniqueness: Beta-Naphthoflavanone is unique due to its potent agonist activity on the aryl hydrocarbon receptor, which distinguishes it from other flavonoids. This specific interaction leads to the induction of detoxification enzymes, making it a valuable compound in studies related to detoxification and chemoprevention .
Properties
IUPAC Name |
3-phenyl-2,3-dihydrobenzo[f]chromen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-16-12-18(14-7-2-1-3-8-14)21-17-11-10-13-6-4-5-9-15(13)19(16)17/h1-11,18H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWSWGKXWMYSLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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